molecular formula C10H7F3N2O2 B2827624 3-Amino-8-(trifluoromethoxy)quinolin-4-ol CAS No. 2228654-94-0

3-Amino-8-(trifluoromethoxy)quinolin-4-ol

Cat. No. B2827624
CAS RN: 2228654-94-0
M. Wt: 244.173
InChI Key: IYXPKRUTNHDXLL-UHFFFAOYSA-N
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Description

3-Amino-8-(trifluoromethoxy)quinolin-4-ol is a chemical compound with the CAS Number: 2228654-94-0 . It has a molecular weight of 244.17 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-Amino-8-(trifluoromethoxy)quinolin-4-ol is 1S/C10H7F3N2O2/c11-10(12,13)17-7-3-1-2-5-8(7)15-4-6(14)9(5)16/h1-4H,14H2,(H,15,16) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Amino-8-(trifluoromethoxy)quinolin-4-ol is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of α-Trifluoromethyl-α-Hydroxy Carboxamides and α-Trifluoromethyl α-Amino Acids : Tailored 3-trifluoroacetyl-quinolin-2(1H)-ones were utilized as carbonyl and acid surrogates in Passerini- and Ugi-type reactions to synthesize α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids in high yields. This approach facilitates the reaction under mild conditions, showcasing the compound's utility in complex synthesis (Desagoni Madhu et al., 2022).
  • Remote C–H Trifluoromethylation : A method was developed for the highly selective remote C–H trifluoromethylation of 8-aminoquinoline scaffolds in the C5-position without an external photocatalyst. This showcases the utility of CF3SO2Na for introducing trifluoromethyl groups into quinoline rings, highlighting its potential for modifying the electronic properties of pharmaceutical compounds (Lulu Zhao et al., 2018).

Potential Therapeutic Applications

  • Antimicrobial Agents : Novel pyrazolo[3,4-d]pyrimidine derivatives, synthesized from 4-hydrazino-8-(trifluoromethyl)quinoline, demonstrated potential as antimicrobial agents. This suggests the compound's structural framework can be adapted to generate biologically active molecules with potential therapeutic applications (B. S. Holla et al., 2006).
  • Adenosine Receptor Antagonists and Antidepressants : A series of compounds including 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, prepared to exhibit anti-HIV-1 activity and low cell toxicity, indicates the broader chemical class's potential in developing novel therapeutic agents targeting neurological conditions (L. Strekowski, et al., 1991).

Analytical and Diagnostic Applications

  • Molecular Recognition by NMR and Fluorescence Spectroscopy : Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol was employed as a chiral solvating agent for molecular recognition of enantiomers of acids, demonstrating the compound's utility in analytical chemistry for distinguishing isomers of carboxylic acids, amino acids, and dipeptides (Aditya N. Khanvilkar et al., 2018).

Mechanistic Studies and Novel Reactions

  • Solvothermal In Situ Domino N-Alkylation Reaction : Demonstrated a domino N-alkylation reaction facilitated by FeSO4, producing symmetric tertiary amine from triethylamine and ammonia. This highlights the compound's role in advancing synthetic chemistry methodologies and understanding reaction mechanisms (Jingjing Zhong et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-amino-8-(trifluoromethoxy)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)17-7-3-1-2-5-8(7)15-4-6(14)9(5)16/h1-4H,14H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXPKRUTNHDXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)NC=C(C2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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